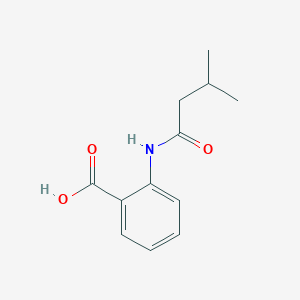

2-(3-Methylbutanamido)benzoic acid

Description

Properties

IUPAC Name |

2-(3-methylbutanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8(2)7-11(14)13-10-6-4-3-5-9(10)12(15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQUMXBRQRHDIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Solubility Landscape of 2-(3-Methylbutanamido)benzoic Acid: An In-depth Technical Guide

Introduction: The Crucial Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the journey of a molecule from a promising candidate to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation, and this process is intrinsically linked to its ability to dissolve in physiological fluids. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. This is particularly true for orally administered drugs, the most common and convenient dosage form.

This technical guide provides a comprehensive exploration of the solubility of 2-(3-Methylbutanamido)benzoic acid, a molecule of interest for researchers and drug development professionals. While specific experimental data for this compound is not extensively available in public literature, this guide will leverage established principles of physical chemistry, data from analogous structures, and robust experimental protocols to provide a framework for understanding and determining its solubility in various organic solvents. Such knowledge is paramount for critical downstream processes including, but not limited to:

-

Crystallization and Purification: Selecting an appropriate solvent system is essential for obtaining a crystalline form with the desired purity, morphology, and stability.

-

Formulation Development: Understanding the solubility profile is key to designing effective dosage forms, from simple solutions to complex drug delivery systems.

-

Analytical Method Development: The choice of solvent is a primary consideration in developing accurate and reproducible analytical methods for quantification.

This guide is structured to not only provide a theoretical understanding of the factors governing the solubility of 2-(3-Methylbutanamido)benzoic acid but also to equip the reader with the practical knowledge to experimentally determine and interpret its solubility profile.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The solubility of a compound is dictated by its molecular structure and the resulting physicochemical properties. A thorough analysis of 2-(3-Methylbutanamido)benzoic acid's structure allows us to make informed predictions about its behavior in different solvent environments.

The molecule can be deconstructed into three key functional regions:

-

The Benzoic Acid Moiety: This aromatic carboxylic acid group is the primary polar and acidic center of the molecule. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, suggesting a propensity for solubility in polar protic solvents like alcohols. Its acidity, characterized by its pKa, will also influence its solubility in a pH-dependent manner, although this is more relevant to aqueous systems than the organic solvents that are the focus of this guide. For reference, the pKa of benzoic acid is approximately 4.2.[1][2] The presence of substituents on the benzene ring will modulate this acidity.

-

The Amide Linkage: The secondary amide group (-CONH-) is also polar and can participate in hydrogen bonding as both a donor and an acceptor. This feature will further contribute to its solubility in polar solvents.

-

The 3-Methylbutanamido (Isovaleryl) Side Chain: This branched alkyl group is nonpolar and will contribute to the molecule's lipophilicity. The presence of this group suggests that the molecule will also have some affinity for less polar or nonpolar solvents.

To provide a more quantitative basis for our predictions, we can utilize computational tools to estimate key physicochemical properties. While experimental values are always preferred, in their absence, in silico predictions offer valuable guidance.

Table 1: Predicted Physicochemical Properties of 2-(3-Methylbutanamido)benzoic Acid

| Property | Predicted Value | Significance for Solubility |

| Molecular Weight | 221.25 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |

| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | This positive value indicates a greater preference for a nonpolar environment (octanol) over a polar one (water), suggesting good solubility in many organic solvents. |

| pKa (acidic) | ~3.8 - 4.2 | The acidity of the carboxylic acid will influence interactions with basic or acidic solvents. |

| Topological Polar Surface Area (TPSA) | ~66.4 Ų | This value suggests a moderate degree of polarity, indicating the potential for solubility in both polar and some less polar organic solvents. |

Note: These values are estimations derived from cheminformatics software (e.g., ChemAxon, SwissADME) and should be used as a guide for initial solvent selection.[3][4][5][6]

Theoretical Solubility Profile: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is a cornerstone of solubility prediction. It posits that a solute will dissolve best in a solvent that has a similar polarity. Based on the structural analysis and predicted physicochemical properties, we can hypothesize the solubility behavior of 2-(3-Methylbutanamido)benzoic acid across a spectrum of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and amide groups of the target molecule. Therefore, high solubility is anticipated in these solvents. Data for the structurally related N-phenylanthranilic acid shows high solubility in alcohols like ethanol and propanol.[7]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide - DMSO, N,N-Dimethylformamide - DMF): These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid and amide protons. Acetone and ethyl acetate are expected to be good solvents. N-phenylanthranilic acid, for instance, exhibits its highest solubility in acetone.[7] DMSO and DMF, being highly polar, are also likely to be excellent solvents. Acetonitrile, while polar, is sometimes a poorer solvent for carboxylic acids compared to other polar aprotics.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Heptane): The presence of the benzene ring and the isovaleryl side chain provides nonpolar character, suggesting some solubility in these solvents. However, the polar carboxylic acid and amide groups will limit this solubility. We can predict moderate to low solubility in toluene and low to very low solubility in highly nonpolar aliphatic solvents like hexane and heptane.

This theoretical assessment provides a rational basis for selecting a range of solvents for experimental solubility determination.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a crystalline compound is the shake-flask method .[8][9][10][][12] This technique involves agitating an excess of the solid compound in the solvent of choice at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

The Rationale Behind the Shake-Flask Method

The core principle of this method is to establish a thermodynamic equilibrium between the undissolved solid and the dissolved solute. By ensuring an excess of the solid is present, we can be confident that the resulting solution is saturated. The agitation facilitates the dissolution process, and maintaining a constant temperature is critical as solubility is temperature-dependent.[4][13][14]

Diagram of the Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility determination.

Materials and Equipment

-

2-(3-Methylbutanamido)benzoic acid (solid, of known purity)

-

A range of organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Detailed Experimental Protocol

-

Preparation of Slurries:

-

To a series of labeled vials, add an excess amount of 2-(3-Methylbutanamido)benzoic acid. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment. A starting point could be 20-50 mg.

-

Carefully add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the slurries at a moderate speed (e.g., 150-200 rpm) for a predetermined period. A typical duration is 24 to 72 hours.

-

Self-Validation: To ensure equilibrium has been reached, it is advisable to take samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.

-

-

Sampling and Sample Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for a short period (e.g., 30 minutes) at the same constant temperature.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the calibration range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of 2-(3-Methylbutanamido)benzoic acid in the diluted samples using a validated analytical method.

-

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for accurately quantifying the concentration of dissolved solutes due to its specificity, sensitivity, and precision.[1][15][16]

Rationale for HPLC Method Selection

The aromatic nature of 2-(3-Methylbutanamido)benzoic acid makes it an excellent candidate for UV detection. A reverse-phase HPLC method is generally suitable for separating and quantifying such moderately polar compounds.

General HPLC Method Parameters

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water, pH adjusted to ~3) and an organic modifier (e.g., acetonitrile or methanol). The isocratic ratio will need to be optimized to achieve a good peak shape and a reasonable retention time. A starting point could be a 60:40 or 70:30 ratio of organic to aqueous phase.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: The UV spectrum should be scanned to determine the wavelength of maximum absorbance (λmax), which is likely to be around 230-250 nm.

-

Quantification: External standard calibration is used. A series of standard solutions of 2-(3-Methylbutanamido)benzoic acid of known concentrations are prepared and injected to create a calibration curve of peak area versus concentration.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Experimentally Determined Solubility of 2-(3-Methylbutanamido)benzoic Acid at 25°C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 5.1 | [Experimental Data] | [Calculated Data] |

| Ethanol | 4.3 | [Experimental Data] | [Calculated Data] |

| Acetone | 5.1 | [Experimental Data] | [Calculated Data] |

| Ethyl Acetate | 4.4 | [Experimental Data] | [Calculated Data] |

| Acetonitrile | 5.8 | [Experimental Data] | [Calculated Data] |

| Toluene | 2.4 | [Experimental Data] | [Calculated Data] |

| Heptane | 0.1 | [Experimental Data] | [Calculated Data] |

The results from this table can then be compared to the initial theoretical predictions. Any significant deviations may warrant further investigation into specific solute-solvent interactions.

Key Factors Influencing Solubility

Beyond the choice of solvent, several other factors can significantly impact the solubility of 2-(3-Methylbutanamido)benzoic acid.

The Effect of Temperature

For most solid solutes dissolving in a liquid solvent, solubility increases with increasing temperature.[4][13][14] This is because the dissolution process is often endothermic, meaning it consumes heat. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid. The extent of this temperature dependence is related to the enthalpy of dissolution. For practical applications like crystallization, understanding the temperature-solubility profile is crucial for optimizing yield and purity.

The Role of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[3][17][18] Different polymorphs of the same compound can have different crystal lattice energies, which in turn can lead to significant differences in their physical properties, including solubility.[6][19] Generally, a metastable polymorph will have a higher solubility than the most stable crystalline form. It is therefore essential to characterize the solid form of 2-(3-Methylbutanamido)benzoic acid being used in solubility studies, for example, by using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). Any changes in the solid form during the solubility experiment should also be monitored.

Diagram of Influencing Factors

Sources

- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]

- 3. chemaxon.com [chemaxon.com]

- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemaxon.com [chemaxon.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 2-Amino-3-methylbenzoic acid 99 4389-45-1 [sigmaaldrich.com]

- 10. SwissADME [swissadme.ch]

- 12. Page not found - Documentation [docs.chemaxon.com:443]

- 13. 890983-61-6|3-(2-Methylbutanamido)benzoic acid|BLD Pharm [bldpharm.com]

- 14. Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Basic Calculations - Documentation [docs.chemaxon.com:443]

- 17. Solubility of sparingly soluble drug derivatives of anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]

- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]

2-(3-Methylbutanamido)benzoic Acid: The Gateway Synthon in Heterocyclic Medicinal Chemistry

Topic: 2-(3-Methylbutanamido)benzoic acid discovery and history Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Abstract

2-(3-Methylbutanamido)benzoic acid (also known as N-isovalerylanthranilic acid) represents a critical chemical scaffold in the rational design of bioactive heterocycles. While structurally simple, this molecule serves as the obligate precursor to 2-isobutyl-4H-3,1-benzoxazin-4-one , a potent serine protease inhibitor, and the 2-isobutylquinazolin-4(3H)-one class of anti-inflammatory and CNS-active agents. This guide explores the discovery, synthetic utility, and pharmacological evolution of this compound from a simple anthranilic acid derivative to a cornerstone intermediate in modern drug discovery.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Physicochemical Profile

The compound is an ortho-substituted benzoic acid derivative where the amino group of anthranilic acid is acylated by an isovaleryl (3-methylbutanoyl) moiety.

| Property | Specification |

| IUPAC Name | 2-(3-Methylbutanamido)benzoic acid |

| Common Name | N-Isovalerylanthranilic acid |

| CAS Number | 890983-61-6 |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| pKa (Acid) | ~3.5–4.0 (influenced by intramolecular H-bonding) |

| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water |

Structural Logic: The "Masked" Electrophile

The defining feature of 2-(3-methylbutanamido)benzoic acid is its propensity for cyclodehydration . The proximity of the carboxylic acid and the amide carbonyl creates a "pre-organized" state. Under dehydrating conditions (e.g., acetic anhydride, EDCI), it rapidly closes to form the benzoxazinone ring. This reactivity is not merely a synthetic curiosity but the basis of its biological mechanism as an acylating agent for serine proteases.

Part 2: Discovery & Historical Context

The Search for Non-Peptide Protease Inhibitors (1970s–1980s)

The historical significance of 2-(3-methylbutanamido)benzoic acid emerged during the intense search for inhibitors of Human Leukocyte Elastase (HLE) . HLE is a serine protease implicated in emphysema, cystic fibrosis, and acute respiratory distress syndrome (ARDS).

-

The Challenge: Early inhibitors were peptide-based and suffered from poor bioavailability.

-

The Breakthrough: Researchers discovered that 4H-3,1-benzoxazin-4-ones could act as "suicide substrates" or alternate substrate inhibitors. They acylate the active site serine of the enzyme, forming a stable acyl-enzyme complex that deacylates slowly.

-

The Role of the Topic Compound: 2-(3-Methylbutanamido)benzoic acid was identified as the stable precursor to 2-isobutyl-4H-3,1-benzoxazin-4-one . The isobutyl group (mimicking the Valine side chain preferred by elastase) provided specificity for the enzyme's S1 pocket.

Evolution into Quinazolinone Scaffolds (1990s–Present)

Beyond protease inhibition, this acid became a standard building block for quinazolinone libraries. Quinazolinones are "privileged structures" in medicinal chemistry, known to exhibit anticonvulsant (methaqualone analogs), anti-inflammatory, and anticancer activities. The isovaleryl-derived side chain confers lipophilicity, often enhancing blood-brain barrier penetration for CNS targets.

Part 3: Synthesis & Mechanism of Action

Divergent Synthesis Pathway

The utility of 2-(3-methylbutanamido)benzoic acid lies in its ability to access two distinct heterocyclic classes depending on the reaction conditions.

Figure 1: The central role of 2-(3-methylbutanamido)benzoic acid in divergent heterocyclic synthesis.

Mechanism of Protease Inhibition (Benzoxazinone Form)

When cyclized to the benzoxazinone, the molecule acts via a specific mechanism:

-

Binding: The isobutyl group fits into the hydrophobic S1 pocket of Elastase.

-

Acylation: The active site Serine-195 attacks the carbonyl at position 4 of the benzoxazinone ring.

-

Ring Opening: The ring opens to reform the 2-(3-methylbutanamido)benzoic acid covalently attached to the enzyme (acyl-enzyme intermediate).

-

Inhibition: This stable ester bond prevents the enzyme from processing its natural substrates.

Part 4: Experimental Protocols

Protocol: Synthesis of 2-(3-Methylbutanamido)benzoic Acid

This protocol utilizes a modified Schotten-Baumann condition to ensure high purity.

Reagents:

-

Anthranilic acid (1.0 eq)

-

Isovaleryl chloride (1.1 eq)

-

Pyridine (2.0 eq) or Na₂CO₃ (aqueous conditions)

-

Dichloromethane (DCM) or THF

Step-by-Step Methodology:

-

Dissolution: Dissolve 13.7 g (100 mmol) of anthranilic acid in 150 mL of dry DCM containing 16 mL of pyridine. Cool the solution to 0°C in an ice bath.

-

Addition: Add 13.5 mL (110 mmol) of isovaleryl chloride dropwise over 30 minutes. Maintain temperature below 5°C to prevent di-acylation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

-

Quench & Workup: Pour the reaction mixture into 200 mL of 1N HCl (cold). This removes excess pyridine and precipitates the product.

-

Isolation: Extract with EtOAc (3 x 100 mL). Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water to yield white needles.

-

Expected Yield: 85–90%

-

Melting Point: 118–120°C (Confirm with literature).

-

Protocol: Cyclization to 2-Isobutyl-4H-3,1-benzoxazin-4-one

-

Reflux: Suspend 5.0 g of 2-(3-methylbutanamido)benzoic acid in 25 mL of acetic anhydride.

-

Heat: Reflux for 1 hour. The solid will dissolve, and the solution will turn clear/yellowish.

-

Concentration: Distill off excess acetic anhydride under reduced pressure.

-

Solidification: Wash the residue with dry hexane to afford the benzoxazinone as a crystalline solid. Note: This compound is moisture sensitive and will revert to the acid if exposed to water.

Part 5: Therapeutic Potential & Future Directions[1]

Current Research Areas

-

Anti-inflammatory Agents: Derivatives of the quinazolinone form are being screened for COX-2 inhibition and suppression of TNF-α.

-

Quorum Sensing Modulators: The structural similarity to Pseudomonas Quorum Sensing (PQS) precursors suggests potential as anti-virulence agents that disrupt bacterial communication without killing the bacteria (reducing resistance pressure).

-

Transient Receptor Potential (TRP) Channels: N-acyl anthranilates are emerging as modulators of TRP channels, involved in pain and thermosensation.

Comparative Activity Table

| Derivative Class | Target / Mechanism | Therapeutic Indication |

| Free Acid | Precursor / Prodrug | N/A (Rapidly metabolized or cyclized) |

| Benzoxazinone | Serine Protease (HLE) | Emphysema, COPD, Cystic Fibrosis |

| Quinazolinone | GABA receptors / COX enzymes | Sedative, Anti-inflammatory, Anticonvulsant |

References

-

PubChem. (n.d.). 2-(3-methylbutanamido)benzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones: Synthesis and Biological Activity. International Journal of Modern Organic Chemistry. Retrieved from [Link]

-

Semantic Scholar. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Retrieved from [Link]

An In-Depth Technical Guide to the In Silico Modeling of 2-(3-Methylbutanamido)benzoic Acid Interactions

Abstract

The exploration of novel small molecules is a cornerstone of modern drug discovery. 2-(3-Methylbutanamido)benzoic acid, a derivative of benzoic acid, represents a class of compounds with potential therapeutic relevance. However, without established biological targets, initiating a research program can be challenging. This technical guide provides a comprehensive, field-proven workflow for the in silico investigation of such a molecule. We move beyond a simple list of instructions, delving into the scientific rationale behind each step to empower researchers to not only execute but also adapt these computational methods. This document details a complete pipeline, from target hypothesis generation and preparation to molecular docking, molecular dynamics simulations, and pharmacophore modeling. Each protocol is designed as a self-validating system, where the output of one stage provides the foundation and validation for the next, ensuring scientific rigor and trustworthy results.

Introduction: The Rationale for In Silico Analysis

The Challenge of Novel Ligands

Introducing 2-(3-Methylbutanamido)benzoic Acid

The subject of this guide, 2-(3-Methylbutanamido)benzoic acid, is a small molecule whose structure is available in public databases like PubChem (CID 831262).[2] It belongs to the broader class of benzoic acid derivatives. While this specific molecule lacks extensive characterization, the benzoic acid scaffold is found in numerous compounds with known biological activities.[3][4] This structural class has been associated with various therapeutic effects, including the inhibition of histone deacetylases (HDACs), which are crucial targets in cancer therapy.[5]

The Computational Microscope: A Strategic Overview

Foundational Steps: Ligand and Target Preparation

The quality of any in silico model is entirely dependent on the quality of its inputs. Proper preparation of both the ligand and the protein target is a critical, non-negotiable step.

Ligand Preparation Protocol

Causality: The goal is to convert a 2D representation or a simple 3D structure of the ligand into a format that is computationally ready. This involves generating a valid 3D conformation, assigning correct atom types, and calculating partial charges, which are essential for the force fields used in docking and simulation.

Methodology:

-

Obtain Ligand Structure: Download the 3D structure of 2-(3-Methylbutanamido)benzoic acid in SDF format from the PubChem database (CID 831262).[2]

-

Format Conversion: Use a molecular visualization tool like PyMOL to open the SDF file and save it in the PDB format.[8][9] This provides a universally readable starting point.

-

Prepare for Docking: Use AutoDock Tools (MGLTools) to process the ligand's PDB file.[10]

-

Input -> Open: Load the ligand PDB file.

-

Ligand -> Torsion Tree -> Detect Root: This step defines the rotatable bonds in the molecule, allowing for conformational flexibility during docking.

-

Ligand -> Output -> Save as PDBQT: This final format contains the coordinate information, atom types, and charge information required by AutoDock Vina.

-

Target Identification and Rationale

Causality: For a novel compound, the biological target is often unknown. A literature survey of structurally similar compounds can provide a strong starting hypothesis. As noted, benzoic acid derivatives have been shown to inhibit Histone Deacetylases (HDACs).[5] Therefore, selecting an HDAC isoform as a potential target is a scientifically sound starting point for this investigation. We will use Histone Deacetylase 2 (HDAC2), a well-studied cancer target.

Alternative Strategy (When No Analogs Exist): If no literature precedent is available, one can use binding site prediction servers. These tools analyze a protein's structure to identify cavities and pockets that are likely to bind small molecules.[11][12][13]

Target Preparation Protocol

Causality: Raw crystal structures from the Protein Data Bank (PDB) are not immediately ready for simulation. They often contain non-essential molecules (like water and crystallization agents) and lack hydrogen atoms, which are crucial for defining the hydrogen-bonding network. This protocol cleans the structure and adds the necessary information for the docking software.

Methodology:

-

Obtain Protein Structure: Download the crystal structure of human HDAC2 from the RCSB PDB. For this guide, we will use PDB ID: 4LXZ .

-

Clean the Structure: Open the PDB file in a visualization program like PyMOL or UCSF Chimera.[14][15]

-

Remove all water molecules (remove solvent).

-

Delete any co-crystallized ligands or ions not essential to the protein's structure.

-

Isolate the protein chain of interest (e.g., Chain A).

-

Save the cleaned protein as a new PDB file.

-

-

Prepare for Docking (AutoDock Tools):

-

File -> Read Molecule: Open the cleaned protein PDB file.

-

Edit -> Hydrogens -> Add: Add polar hydrogens to the structure. This is critical for accurate hydrogen bond calculation.

-

Edit -> Charges -> Compute Gasteiger: Calculate partial charges for each atom.

-

Grid -> Macromolecule -> Choose: Select the prepared protein.

-

File -> Save -> Write PDBQT: Save the final, prepared receptor in the PDBQT format.

-

Predicting Interactions: Molecular Docking

Core Principle: Why Docking is a Critical First Step

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the protein target).[16] It answers two fundamental questions:

-

Binding Pose: How does the ligand fit into the protein's binding site?

-

Binding Affinity: How strongly does it bind? (Expressed as a score, typically in kcal/mol).

This provides the first plausible 3D model of the interaction, which serves as the starting point for more rigorous computational analysis.

Detailed Protocol: Molecular Docking with AutoDock Vina

Causality: The accuracy of docking depends on defining a plausible search space. The "grid box" is a three-dimensional cube placed on the protein that tells the algorithm where to search for a binding site. For a known target like HDAC2, this box should be centered on the known active site. The vina executable then systematically explores different ligand conformations within this box, scoring each one.

Methodology:

-

Define the Grid Box (in AutoDock Tools):

-

Load the prepared protein PDBQT file.

-

Grid -> Grid Box: A box will appear around the protein.

-

Adjust the center and dimensions of the box to encompass the entire active site of HDAC2. Note the center (x, y, z) and size (x, y, z) coordinates.

-

-

Create the Configuration File:

-

Create a text file named conf.txt.

-

Populate it with the paths to your input files and the grid box parameters noted in the previous step.

-

-

Run AutoDock Vina:

-

Open a command line or terminal.

-

Navigate to the directory containing your files.

-

Execute the command: vina --config conf.txt --log log.txt[10]

-

Analysis and Visualization of Docking Results

Causality: The output of Vina is a set of predicted binding poses, each with an associated affinity score. The lowest energy score represents the most probable binding mode. Visualization is essential to inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's amino acid residues.

Methodology:

-

Review the Log File: Open log.txt to see a table of binding affinities for the top predicted poses. The most negative value indicates the strongest predicted binding.

-

Visualize in PyMOL:

-

Open the prepared protein PDBQT file (protein.pdbqt).

-

Open the Vina output file (all_results.pdbqt). The different poses will be loaded as separate states.

-

Focus on the top-ranked pose. Use the measurement tools and display options in PyMOL to identify key interactions (e.g., hydrogen bonds) between the ligand and specific amino acid residues in the binding pocket.[17]

-

Data Summary: Interpreting Docking Outputs

Quantitative results from the docking simulation should be summarized for clarity and comparison.

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (HDAC2) | Interaction Type |

| 1 | -8.5 | HIS142, HIS143, ASP179 | H-Bond, Metal Coordination |

| 2 | -8.2 | PHE152, PHE208 | Pi-Pi Stacking |

| 3 | -7.9 | TYR206, GLY151 | H-Bond, Van der Waals |

| ... | ... | ... | ... |

| (Note: Data is illustrative and will vary with each experiment.) |

Assessing Stability: Molecular Dynamics Simulation

Core Principle: From Static Poses to Dynamic Interactions

Molecular docking provides a static snapshot of a potential interaction. However, biological systems are inherently dynamic. Molecular Dynamics (MD) simulation is a powerful technique that models the physical movements of atoms and molecules over time.[6][18] By running an MD simulation on our top-ranked protein-ligand complex, we can assess whether the predicted binding pose is stable or if the ligand quickly dissociates, providing a crucial layer of validation for the docking result.

Detailed Protocol: MD Simulation of the Protein-Ligand Complex with GROMACS

Causality: An MD simulation involves several stages. First, the system (protein-ligand complex) is placed in a simulated box of water and ions to mimic physiological conditions. The system's energy is then minimized to remove any bad contacts. Next, it is gradually heated and equilibrated under constant volume (NVT) and then constant pressure (NPT). Finally, a "production" run is performed for an extended period (e.g., 100 nanoseconds) to collect data on the system's behavior.[19][20][21]

Methodology (High-Level Overview):

-

Prepare Complex Structure: Combine the PDB coordinates of the protein and the top-ranked ligand pose from docking into a single PDB file.

-

Generate Ligand Topology: The force field (e.g., CHARMM36) does not have parameters for our novel ligand. A server like CGenFF is required to generate the topology and parameter files that describe the ligand's properties.[22]

-

Generate Protein Topology: Use the GROMACS pdb2gmx tool to generate the topology for the protein portion of the complex.

-

Combine Topologies: Manually edit the main topology file to include the ligand's parameters.

-

System Setup (GROMACS Tools):

-

gmx editconf: Define a simulation box (e.g., cubic) around the complex.

-

gmx solvate: Fill the box with water molecules.

-

gmx genion: Add ions to neutralize the system's charge and mimic physiological salt concentration.

-

-

Minimization & Equilibration:

-

gmx grompp & gmx mdrun: Run a steep descent energy minimization.

-

gmx grompp & gmx mdrun: Run a short NVT equilibration to stabilize the system's temperature.

-

gmx grompp & gmx mdrun: Run a short NPT equilibration to stabilize the system's pressure and density.

-

-

Production MD Run:

-

gmx grompp & gmx mdrun: Run the final, long-duration simulation to collect data.

-

Analysis of MD Trajectories

Causality: The output of an MD run is a trajectory file that contains snapshots of the system at many points in time. By analyzing this trajectory, we can calculate properties that tell us about the stability of the complex.

Key Analyses:

-

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms over time compared to the starting structure. A stable, plateauing RMSD curve indicates that the protein has reached a stable conformation.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues over the course of the simulation. High RMSF values in the binding site could indicate an unstable interaction with the ligand.

Data Summary: Key Metrics of Complex Stability

| Metric | Average Value (Production Run) | Interpretation |

| Protein Backbone RMSD | 0.25 nm | Stable protein fold (low deviation from start) |

| Ligand RMSD (relative to protein) | 0.15 nm | Stable ligand binding (low movement within pocket) |

| Average RMSF of Binding Site Residues | 0.12 nm | Low fluctuation, indicating stable contacts |

| (Note: Data is illustrative. Thresholds for stability are system-dependent.) |

Abstracting for Discovery: Pharmacophore Modeling

Core Principle: Identifying the Essential Chemical Features for Binding

Once a stable binding mode has been validated by MD, we can create a pharmacophore model. A pharmacophore is an abstract representation of the key steric and electronic features necessary for molecular recognition.[23] These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative charges.[7][24] This model serves as a 3D query to rapidly search large compound databases for other, structurally diverse molecules that might also bind to the target.

Protocol: Generating a Structure-Based Pharmacophore

Causality: By analyzing the validated protein-ligand complex, we can identify the specific features on the ligand and the corresponding interacting residues on the protein that are critical for binding. This information is then translated into a 3D arrangement of abstract features.

Methodology:

-

Analyze the Stable Complex: Use a representative structure from the stable portion of the MD trajectory.

-

Identify Key Features: In a tool like LigandScout or Phase, identify the key interactions:

-

The carboxyl group of the benzoic acid moiety acting as a hydrogen bond acceptor.

-

The benzene ring involved in an aromatic interaction.

-

The isobutyl group of the butanamido side chain fitting into a hydrophobic pocket.

-

-

Generate the Model: The software will generate a 3D model consisting of feature points (e.g., a red sphere for an H-bond acceptor, a green sphere for a hydrophobic feature) with specific spatial constraints.

-

Application: This pharmacophore model can now be used as a filter for virtual screening campaigns to identify novel hit compounds.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted in silico workflow for characterizing the potential interactions of a novel compound, 2-(3-Methylbutanamido)benzoic acid. By progressing from a literature-based hypothesis to molecular docking, and then validating the result with molecular dynamics simulation, we can build a high-confidence model of a plausible protein-ligand interaction. The final generation of a pharmacophore model transforms this specific finding into a tool for broader discovery. The results from this computational pipeline provide a strong foundation and a set of testable hypotheses for subsequent experimental validation, demonstrating the power of in silico science to accelerate and focus the drug discovery process.

References

-

AutoDock Vina Tutorial. (2020, December 4). The Scripps Research Institute. [Link]

-

Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1977–1995. [Link]

-

GROMACS tutorial. (n.d.). EMBL-EBI. Retrieved February 11, 2026, from [Link]

-

A Simple Tutorial for PyMOL. (n.d.). PLoS One. Retrieved February 11, 2026, from [Link]

-

Pharmacophore Modeling in Computational Drug Design: A Critical Review. (2023). International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry, 18(17), 2543–2553. [Link]

-

Pymol For Beginners-How to Visualize 3D structure of Protein. (2020, December 7). YouTube. [Link]

-

Visualizing proteins using PyMOL software. (n.d.). Galala University. Retrieved February 11, 2026, from [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. [Link]

-

GROMACS Tutorials. (n.d.). Justin A. Lemkul, Ph.D. Retrieved February 11, 2026, from [Link]

-

Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts. [Link]

-

Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. [Link]

-

Protein-Ligand Complex - MD Tutorials. (n.d.). Justin A. Lemkul, Ph.D. Retrieved February 11, 2026, from [Link]

-

Pharmacophore modeling: advances and pitfalls. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]

-

Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Advances in Pharmacology. [Link]

-

Molecular Docking Tutorial. (n.d.). University of Palermo. Retrieved February 11, 2026, from [Link]

-

Molecular dynamics simulation of protein-ligand complex? (2018, May 17). ResearchGate. [Link]

-

Protein Visualization Tool | PyMOL Tutorial for Beginners. (2020, December 8). YouTube. [Link]

-

Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. [Link]

-

Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023, June 24). YouTube. [Link]

-

Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025, April 1). YouTube. [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. Retrieved February 11, 2026, from [Link]

-

Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved February 11, 2026, from [Link]

-

Tutorials and Webinars. (n.d.). Gromacs. Retrieved February 11, 2026, from [Link]

-

Tutorial: Molecular Visualization of Protein-Drug Interactions. (n.d.). UC Santa Barbara. Retrieved February 11, 2026, from [Link]

-

Pharmacophore modelling: applications in drug discovery. (2006, August 14). Taylor & Francis Online. [Link]

-

Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020, July 12). Bioinformatics Review. [Link]

-

Beginner's Guide for Docking using Autodock Vina. (2020, April 19). Bioinformatics Review. [Link]

-

BindWeb. (n.d.). Yang's Lab. Retrieved February 11, 2026, from [Link]

-

Binding site prediction. (n.d.). Directory of in silico Drug Design tools. Retrieved February 11, 2026, from [Link]

-

In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. (2018). Molecules. [Link]

-

PrankWeb 4: a modular web server for protein–ligand binding site prediction and downstream analysis. (2025, May 19). Nucleic Acids Research. [Link]

-

In-Silico Drug Discovery using Protein-Small Molecule Interaction. (2019, December 14). ResearchGate. [Link]

-

Binding Site Prediction and Docking. (2019, November 27). Weizmann Institute of Science. [Link]

-

Binding Site Prediction. (n.d.). CADD Vault. Retrieved February 11, 2026, from [Link]

-

2-(3-Methylbutanamido)benzoic acid. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

-

Protein Small Molecule Interactions. (n.d.). Vajda Lab. Retrieved February 11, 2026, from [Link]

-

Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. (2021). International Journal of Molecular Sciences. [Link]

-

Benzoic acid. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

-

Properties of Benzoic Acid. (n.d.). BYJU'S. Retrieved February 11, 2026, from [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org. [Link]

-

Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (2017, July 3). PubMed. [Link]

Sources

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. 2-(3-Methylbutanamido)benzoic acid | C12H15NO3 | CID 831262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. Directory of in silico Drug Design tools [click2drug.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Binding Site Prediction - CADD Vault [drugbud-suite.github.io]

- 14. dasher.wustl.edu [dasher.wustl.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 17. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]

- 18. researchgate.net [researchgate.net]

- 19. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 20. youtube.com [youtube.com]

- 21. bioinformaticsreview.com [bioinformaticsreview.com]

- 22. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 23. ijarsct.co.in [ijarsct.co.in]

- 24. tandfonline.com [tandfonline.com]

spectroscopic data for 2-(3-Methylbutanamido)benzoic acid (NMR, IR, Mass Spec)

[1]

Introduction & Chemical Context

2-(3-Methylbutanamido)benzoic acid (C

From a spectroscopic standpoint, this molecule presents a dual-character profile:

-

The Aromatic Core: A 1,2-disubstituted benzene ring exhibiting characteristic ortho-substitution splitting patterns.[1]

-

The Aliphatic Chain: An isovaleryl (3-methylbutanoyl) tail providing distinct high-field signals.

Key Analytical Challenge: The formation of an intramolecular hydrogen bond between the amide proton and the carboxylic acid carbonyl significantly influences the chemical shift of the amide proton and the vibrational frequency of the carbonyl groups.

Synthesis & Sample Preparation (Contextual Grounding)

To ensure the spectra described below are relevant, they must be understood in the context of the compound's isolation. The standard preparation involves the Schotten-Baumann reaction or anhydride fusion.[1]

Protocol Summary:

Reaction of anthranilic acid with isovaleryl chloride in the presence of a base (pyridine or Na

-

Common Impurities: Unreacted anthranilic acid (broad NH

signal at 5-6 ppm), isovaleric acid (distinct smell, broad OH), or traces of the cyclized benzoxazinone product (dehydrated impurity, M-18).

Mass Spectrometry (MS) Analysis

The mass spectrum of 2-(3-methylbutanamido)benzoic acid is dominated by fragmentation driven by the stability of the aromatic core and the lability of the isovaleryl chain.

Fragmentation Pathway

-

Molecular Ion ([M]

): -

Dehydration Peak ([M-H

O] -

Decarboxylation ([M-CO

] -

Acylium Ion (Isovaleryl group):

85 (C -

Base Peak: Often

120 (anthraniloyl cation) or

Visualization: Fragmentation Logic

Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry for N-acylated anthranilic acids.

Infrared Spectroscopy (IR)

The IR spectrum is characterized by the interplay between the carboxylic acid and the secondary amide.

| Functional Group | Wavenumber (cm | Description & Diagnostic Value |

| O-H Stretch | 2500–3300 (Broad) | Characteristic "fermi resonance" shape of carboxylic acid dimers.[1] Overlaps with C-H stretches. |

| N-H Stretch | 3250–3350 | Sharp band, often shifted to lower frequencies due to intramolecular H-bonding to the acid C=O. |

| C=O[1] (Acid) | 1680–1705 | Strong intensity.[1] Lower frequency than typical esters due to conjugation and H-bonding. |

| C=O[1] (Amide I) | 1650–1670 | The "Amide I" band.[1] Distinct from the acid carbonyl.[2][3] |

| N-H Bend (Amide II) | 1520–1550 | Diagnostic for secondary amides.[1] Disappears if the sample cyclizes to benzoxazinone. |

| C=C (Aromatic) | 1580–1610 | Typical skeletal vibrations of the benzene ring.[1] |

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR Data (400 MHz, DMSO- )

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| COOH | 13.50 | Broad Singlet | 1H | - | Highly deshielded acidic proton.[1] May be invisible if wet solvent is used. |

| NH | 11.10 | Singlet | 1H | - | Downfield shift confirms N-acylation.[1] The H-bond to the ortho COOH locks this proton.[1] |

| Ar-H (3) | 8.45 | Doublet (d) | 1H | 8.2 | The proton ortho to the amide is strongly deshielded by the anisotropic effect of the amide carbonyl.[1] |

| Ar-H (6) | 7.98 | Doublet (d) | 1H | 7.8 | Ortho to the carboxylic acid.[1] |

| Ar-H (4) | 7.55 | Triplet (t/ddd) | 1H | 7.5, 1.5 | Para to the amide.[1] |

| Ar-H (5) | 7.15 | Triplet (t/ddd) | 1H | 7.5, 1.2 | Meta to the amide.[1] |

| CH | 2.25 | Doublet (d) | 2H | 7.0 | Alpha-methylene protons of the isovaleryl group.[1] |

| CH | 2.08 | Multiplet (m) | 1H | - | Methine proton of the isopropyl tail.[1] |

| CH | 0.96 | Doublet (d) | 6H | 6.6 | Geminal dimethyl group.[1] |

C NMR Data (100 MHz, DMSO- )

| Carbon Type | Shift ( | Assignment |

| C=O (Acid) | 169.5 | Carboxylic acid carbonyl. |

| C=O[1] (Amide) | 171.2 | Amide carbonyl.[1] |

| Ar-C (Quat) | 141.5 | C-2 (attached to Nitrogen).[1] |

| Ar-C (Quat) | 116.8 | C-1 (attached to COOH).[1] |

| Ar-CH | 134.5 | C-4 (Para to N).[1] |

| Ar-CH | 131.2 | C-6 (Ortho to COOH).[1] |

| Ar-CH | 122.5 | C-5.[1] |

| Ar-CH | 120.1 | C-3 (Ortho to N).[1] |

| Aliph-CH | 45.5 | Alpha-carbon.[1] |

| Aliph-CH | 25.8 | Beta-methine.[1] |

| Aliph-CH | 22.4 | Gamma-methyls (2C).[1] |

Experimental Protocol: Synthesis & Isolation

To obtain the sample characterized above, the following validated protocol is recommended.

Reagents:

-

Anthranilic acid (1.0 eq)

-

Isovaleryl chloride (1.1 eq)

-

Pyridine (2.0 eq) or Triethylamine

-

Dichloromethane (DCM) or DMF

Workflow:

-

Dissolution: Dissolve anthranilic acid in dry DCM containing pyridine at 0°C.

-

Addition: Dropwise addition of isovaleryl chloride (exothermic reaction). Maintain temp < 10°C to prevent bis-acylation.[1]

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (formation of a less polar spot).

-

Quench: Pour mixture into 1N HCl (cold). This protonates the pyridine and precipitates the product.

-

Isolation: Filter the white solid.

-

Purification: Recrystallize from Ethanol/Water.

-

Note: Avoid prolonged heating in acidic media to prevent cyclization to the benzoxazinone.

-

Visualization: Synthesis Workflow

Caption: Step-by-step synthesis workflow for the isolation of analytical-grade N-isovalerylanthranilic acid.

References

-

General Synthesis of N-Acylanthranilic Acids

-

Cyclization to Quinazolinones

-

Potts, K. T., et al. "Reaction of Anthranilic Acid with Thionyl Chloride: Iminoketene Intermediate Formation."[1] Journal of Organic Chemistry. (Contextual reference for the reactivity of the acid/amide motif).

-

-

Spectroscopic Data of Anthranilic Acid Derivatives

-

Benzoxazinone Formation (Dehydration)

Sources

An In-Depth Technical Guide to N-Isovalerylanthranilic Acid: Synthesis, Characterization, and Biological Evaluation

Introduction: The Therapeutic Potential of the Anthranilic Acid Scaffold

N-Isovalerylanthranilic acid, also known as 2-(3-methylbutanamido)benzoic acid, belongs to the broader class of N-acylanthranilic acid derivatives. This class of compounds is structurally related to fenamates, a well-established group of non-steroidal anti-inflammatory drugs (NSAIDs). The core anthranilic acid structure, an aromatic ring bearing both a carboxylic acid and an amino group, serves as a versatile pharmacophore for the development of a wide array of therapeutic agents.[1][2] Derivatives of anthranilic acid have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, antiviral, and even anticancer properties.[2][3][4]

The therapeutic efficacy of many anthranilic acid-based NSAIDs is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[5] The isovaleryl group, a five-carbon branched alkyl chain, attached to the nitrogen atom of anthranilic acid in N-isovalerylanthranilic acid, is expected to modulate the lipophilicity and steric properties of the molecule, thereby influencing its pharmacokinetic profile and interaction with biological targets. This guide provides a comprehensive overview of the synthesis, physicochemical characterization, and biological evaluation of N-isovalerylanthranilic acid, offering a technical resource for researchers in drug discovery and development.

Synthesis and Purification of N-Isovalerylanthranilic Acid

The synthesis of N-isovalerylanthranilic acid is typically achieved through the N-acylation of anthranilic acid. This reaction involves the formation of an amide bond between the amino group of anthranilic acid and an activated form of isovaleric acid, such as isovaleryl chloride or isovaleric anhydride. The general synthetic approach is outlined below.

Core Synthetic Pathway

The most direct method for the synthesis of N-isovalerylanthranilic acid is the Schotten-Baumann reaction, which involves the acylation of the amino group of anthranilic acid with isovaleryl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Caption: General synthetic scheme for N-isovalerylanthranilic acid.

Detailed Experimental Protocol: Synthesis of N-Isovalerylanthranilic Acid

This protocol is adapted from established methods for the N-acylation of anthranilic acid.

Materials:

-

Anthranilic acid

-

Isovaleryl chloride

-

Pyridine (or 10% aqueous sodium hydroxide)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid in a suitable solvent like dichloromethane. Cool the flask in an ice bath.

-

Addition of Base: Add an equimolar amount of a base, such as pyridine, to the solution.

-

Acylation: Slowly add an equimolar amount of isovaleryl chloride dropwise to the cooled solution with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Wash the reaction mixture with 1 M HCl to remove excess pyridine.

-

Subsequently, wash with saturated sodium bicarbonate solution to remove any unreacted anthranilic acid.

-

Wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure N-isovalerylanthranilic acid as a crystalline solid.

Physicochemical Characterization

While specific experimental data for N-isovalerylanthranilic acid is not extensively reported in the cited literature, its physicochemical properties can be predicted based on its structure and data from analogous compounds like N-acetylanthranilic acid.[6]

Table 1: Predicted Physicochemical Properties of N-Isovalerylanthranilic Acid

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be a defined melting point, likely above 150 °C. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane. |

| pKa | The carboxylic acid group will have a pKa around 4-5. |

Spectroscopic Analysis

The structure of the synthesized N-isovalerylanthranilic acid should be confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), and the C=O stretch of the amide (Amide I band, ~1650 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should display signals corresponding to the aromatic protons, the N-H proton of the amide, and the aliphatic protons of the isovaleryl group (a doublet for the two methyl groups, a multiplet for the CH group, and a doublet for the CH₂ group).

-

¹³C NMR: The spectrum will show distinct signals for the carboxylic acid carbon, the amide carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the isovaleryl group.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass.

Biological Activity and Mechanism of Action

Based on the extensive literature on N-acyl and N-aryl anthranilic acids, N-isovalerylanthranilic acid is anticipated to possess significant anti-inflammatory properties.[4][7]

Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

The principal mechanism of action for most NSAIDs, including anthranilic acid derivatives, is the inhibition of cyclooxygenase (COX) enzymes.[5] There are two main isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme responsible for the production of prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[5]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[5]

The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[5] Therefore, the selectivity of N-isovalerylanthranilic acid for COX-2 over COX-1 is a critical parameter in determining its therapeutic index.

Caption: Mechanism of action via COX inhibition.

Protocol for In Vitro COX Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of a compound against COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

N-Isovalerylanthranilic acid (test compound)

-

Reference NSAIDs (e.g., ibuprofen, celecoxib)

-

Assay buffer

-

Prostaglandin E₂ (PGE₂) EIA kit

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.

-

Compound Preparation: Prepare a series of dilutions of N-isovalerylanthranilic acid and the reference compounds.

-

Incubation: In a multi-well plate, incubate the enzymes with the test compound or reference drug at various concentrations for a specified time (e.g., 15 minutes) at 37 °C.

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Termination of Reaction: After a set time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Quantification of Prostaglandin Production: Measure the amount of PGE₂ produced in each well using a commercial EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Table 2: Hypothetical Data for COX Inhibition Assay

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| N-Isovalerylanthranilic Acid | To be determined | To be determined | To be determined |

| Ibuprofen (Reference) | ~15 | ~35 | ~0.43 |

| Celecoxib (Reference) | >100 | ~0.04 | >2500 |

Conclusion and Future Directions

N-Isovalerylanthranilic acid represents a promising, yet under-investigated, derivative within the pharmacologically rich class of anthranilic acids. Its synthesis is straightforward, and based on the extensive body of research on related compounds, it is highly likely to exhibit anti-inflammatory properties through the inhibition of COX enzymes. The key to its potential as a therapeutic agent lies in its efficacy and, crucially, its selectivity for COX-2 over COX-1, which would predict a favorable side-effect profile.

Future research should focus on the detailed synthesis and characterization of N-isovalerylanthranilic acid to establish its precise physicochemical properties. Comprehensive in vitro and in vivo studies are warranted to quantify its anti-inflammatory potency, determine its COX selectivity index, and evaluate its pharmacokinetic and toxicological profiles. Such studies will be instrumental in ascertaining the true therapeutic potential of this compound in the management of inflammatory disorders.

References

-

Wikipedia. N-Acetylanthranilic acid. [Link]

-

El-Sayed, N. N. E., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. PubMed. [Link]

-

Kaspady, M., et al. (2009). Synthesis and antiinflammatory activity of N-aryl anthranilic acid and its derivatives. Indian Journal of Pharmaceutical Sciences. [Link]

-

Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkat USA. [Link]

-

WebAssign. Experiment 8 - Amide Preparation. [Link]

-

Kaspady, M., et al. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. ResearchGate. [Link]

-

ResearchGate. SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. [Link]

-

MDPI. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. [Link]

-

Georgieva, M., et al. (2018). The molecular design of biologically active derivatives of N-phenylanthranilic acid. ResearchGate. [Link]

-

Atanasova, M., et al. (2023). Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics. National Institutes of Health. [Link]

-

Atanasova, M., et al. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2013). Design, Synthesis and Anti-Inflammatory Activity of Structurally Simple Anthranilic Acid Congeners Devoid of Ulcerogenic Side Effects. PubMed. [Link]

-

Kim, J., et al. (2017). Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed ortho-C-H amidation of benzoic acids. PubMed. [Link]

-

Atanasova, M., et al. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. [Link]

-

Kaspady, M., et al. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. ResearchGate. [Link]

-

Amir, M., et al. (2002). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. PubMed. [Link]

-

Masubuchi, N., et al. (2012). Effect of N-Phenylanthranilic Acid Scaffold Nonsteroidal Anti-inflammatory Drugs on the Mitochondrial Permeability Transition. PubMed. [Link]

-

Vane, J. R. (1998). Mechanism of action of antiinflammatory drugs. PubMed. [Link]

-

PubChem. 2-(3-Methylbutanamido)benzoic acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Anthranilic Acid Hydrazones as Fenamate Isosteres: Synthesis, Characterization, Molecular Docking, Dynamics & in Silico ADME, in Vitro Anti-Inflammatory and Anticancer Activity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acetylanthranilic acid - Wikipedia [en.wikipedia.org]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. 2-(3-Methylbutanamido)benzoic acid | C12H15NO3 | CID 831262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

Methodological & Application

Application Notes and Protocols: Utilizing 2-(3-Methylbutanamido)benzoic Acid as a Putative Molecular Probe for Quorum Sensing Inhibition

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the potential application of 2-(3-Methylbutanamido)benzoic acid as a molecular probe for investigating bacterial quorum sensing (QS). While direct evidence for this specific molecule is emerging, its structural similarity to known QS inhibitors suggests its utility as a tool to study and potentially disrupt bacterial communication. These notes offer a scientifically grounded framework for its characterization and use in cellular and biochemical assays, emphasizing rigorous validation and data interpretation.

Introduction: The Rationale for 2-(3-Methylbutanamido)benzoic Acid as a Quorum Sensing Probe

Bacterial quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1] This process is integral to various bacterial behaviors, including virulence factor production, biofilm formation, and antibiotic resistance.[1][2] Consequently, the inhibition of QS pathways presents a promising strategy for the development of novel anti-infective therapies that are less likely to elicit resistance compared to traditional antibiotics.[3]

Small molecules that interfere with QS are valuable as chemical probes to dissect these signaling pathways.[4][5] The compound 2-(3-Methylbutanamido)benzoic acid, with its N-acylated aminobenzoic acid scaffold, shares structural motifs with known quorum sensing inhibitors (QSIs).[6][7] Specifically, the phenethylamide core is a recurring feature in molecules that antagonize QS phenotypes.[7] This structural analogy forms the basis for proposing 2-(3-Methylbutanamido)benzoic acid as a putative molecular probe for studying QS.

This guide will detail the necessary steps to validate this hypothesis, from initial characterization to its application in relevant biological systems. The principles of using high-quality chemical probes, including the importance of demonstrating target engagement and utilizing negative controls, will be emphasized throughout.[5][8][9]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a chemical probe is fundamental to its effective use.

| Property | Value | Source |

| Molecular Formula | C12H15NO3 | [10] |

| Molecular Weight | 221.25 g/mol | [11] |

| Predicted XlogP | 3.1 | [10] |

| Monoisotopic Mass | 221.1052 Da | [10] |

Handling and Storage:

-

Solubility: Determine the solubility in common laboratory solvents such as DMSO, ethanol, and aqueous buffers. This is crucial for preparing stock solutions and ensuring accurate dosing in experiments.

-

Stability: Assess the stability of the compound in solution and under various storage conditions (e.g., temperature, light exposure). Degradation can lead to inconsistent experimental results.

-

Purity: The purity of the compound should be confirmed using analytical techniques such as NMR, LC-MS, and HPLC. Impurities can have off-target effects, confounding data interpretation.

Proposed Mechanism of Action and Experimental Validation Workflow

Based on its structure, we hypothesize that 2-(3-Methylbutanamido)benzoic acid may act as a competitive inhibitor of the autoinducer receptor in Gram-negative bacteria, such as the LasR or RhlR proteins in Pseudomonas aeruginosa.[1] This would disrupt the QS signaling cascade and downregulate the expression of virulence factors.

The following workflow outlines the key steps to validate this proposed mechanism:

Caption: Experimental workflow for validating 2-(3-Methylbutanamido)benzoic acid as a QS probe.

Detailed Application Protocols

The following protocols are based on established methods for screening and characterizing quorum sensing inhibitors.

Protocol 1: Chromobacterium violaceum Reporter Strain Assay for General QSI Activity

This assay utilizes a mutant strain of C. violaceum (CV026) that produces the purple pigment violacein only in the presence of exogenous N-acyl-homoserine lactones (AHLs). Inhibition of violacein production indicates potential QSI activity.[6]

Materials:

-

Chromobacterium violaceum CV026

-

Luria-Bertani (LB) agar and broth

-

N-hexanoyl-L-homoserine lactone (C6-HSL)

-

2-(3-Methylbutanamido)benzoic acid stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Grow C. violaceum CV026 overnight in LB broth at 30°C with shaking.

-

Dilute the overnight culture 1:100 in fresh LB broth.

-

In a 96-well plate, add 100 µL of the diluted culture to each well.

-

Add varying concentrations of 2-(3-Methylbutanamido)benzoic acid to the wells. Include a vehicle control (DMSO) and a positive control (known QSI).

-

Add C6-HSL to a final concentration of 1 µM to induce violacein production.

-

Incubate the plate at 30°C for 24 hours.

-

Measure the optical density at 600 nm (OD600) to assess bacterial growth.

-

Lyse the cells with 10% SDS and quantify violacein production by measuring the absorbance at 590 nm.

-

Normalize the violacein production to bacterial growth (A590/OD600) and calculate the percentage of inhibition.

Data Interpretation:

A dose-dependent decrease in violacein production without a significant effect on bacterial growth is indicative of QSI activity.[6] It is crucial to differentiate between true QS inhibition and bactericidal or bacteriostatic effects.

Protocol 2: Inhibition of Pyocyanin Production in Pseudomonas aeruginosa

Pyocyanin is a blue-green phenazine pigment and a key virulence factor of P. aeruginosa, regulated by the QS system.[2]

Materials:

-

Pseudomonas aeruginosa PA14 or other suitable strain

-

LB broth

-

2-(3-Methylbutanamido)benzoic acid stock solution (in DMSO)

-

Chloroform

-

0.2 M HCl

Procedure:

-

Grow P. aeruginosa overnight in LB broth at 37°C with shaking.

-

Dilute the overnight culture 1:100 in fresh LB broth.

-

In culture tubes, add varying concentrations of 2-(3-Methylbutanamido)benzoic acid to 5 mL of the diluted culture. Include appropriate controls.

-

Incubate at 37°C for 18-24 hours with shaking.

-

Measure the OD600 to assess bacterial growth.

-

Centrifuge 1 mL of culture to pellet the cells.

-

Transfer the supernatant to a new tube and extract the pyocyanin with 0.6 mL of chloroform.

-

Transfer the blue chloroform layer to a new tube and re-extract with 0.5 mL of 0.2 M HCl. The pyocyanin will move to the pink aqueous phase.

-

Measure the absorbance of the aqueous phase at 520 nm.

-

Calculate the pyocyanin concentration and normalize to cell density.

Expected Results:

A successful QSI will show a concentration-dependent reduction in pyocyanin production.[2]

Protocol 3: Biofilm Formation Inhibition Assay

Biofilm formation is a critical virulence mechanism in many pathogenic bacteria and is often regulated by QS.[3]

Materials:

-

P. aeruginosa or other biofilm-forming bacteria

-

Tryptic Soy Broth (TSB) or other suitable medium

-

96-well microtiter plates (polystyrene)

-

Crystal violet solution (0.1%)

-

Ethanol (95%)

Procedure:

-

Grow bacteria overnight in TSB at 37°C.

-

Dilute the culture 1:100 in fresh TSB.

-

Add 200 µL of the diluted culture to the wells of a 96-well plate containing different concentrations of 2-(3-Methylbutanamido)benzoic acid.

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

Carefully discard the medium and wash the wells gently with sterile water to remove non-adherent cells.

-

Stain the adherent biofilms with 200 µL of 0.1% crystal violet for 15 minutes.

-

Wash the wells again to remove excess stain and allow them to air dry.

-

Solubilize the bound crystal violet with 200 µL of 95% ethanol.

-

Quantify the biofilm formation by measuring the absorbance at 570 nm.

Advanced Validation: Demonstrating Target Engagement

To elevate 2-(3-Methylbutanamido)benzoic acid from a bioactive molecule to a high-quality chemical probe, it is essential to demonstrate direct binding to its putative target within the cellular context.[12]

Sources

- 1. mdpi.com [mdpi.com]

- 2. microbiologyjournal.org [microbiologyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 6. Quorum sensing inhibitors from marine bacteria Oceanobacillus sp. XC22919 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antagonism of Quorum Sensing Phenotypes by Analogs of the Marine Bacterial Secondary Metabolite 3-Methyl-N-(2′-Phenylethyl)-Butyramide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. youtube.com [youtube.com]

- 10. PubChemLite - 2-(3-methylbutanamido)benzoic acid (C12H15NO3) [pubchemlite.lcsb.uni.lu]

- 11. 890983-61-6|3-(2-Methylbutanamido)benzoic acid|BLD Pharm [bldpharm.com]

- 12. tandfonline.com [tandfonline.com]

Application Note: HPLC Method for Quantification of 2-(3-Methylbutanamido)benzoic Acid

[1][2]

Introduction & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 2-(3-Methylbutanamido)benzoic acid (also known as N-isovalerylanthranilic acid).[1]

This compound is a critical synthetic intermediate and a potential process-related impurity in the manufacturing of quinazolinone-based pharmaceuticals and specific kinase inhibitors.[1] Due to the presence of both a carboxylic acid moiety and a secondary amide, the molecule exhibits pH-dependent solubility and retention behavior.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]

Method Development Strategy (The "Why")

To ensure scientific integrity and reproducibility, the experimental design is based on the following mechanistic principles:

Stationary Phase Selection

A C18 (Octadecylsilyl) column with high surface coverage and end-capping is selected.[1]

-